Isogambogenin

Description

Overview of Caged Xanthones as a Class of Bioactive Natural Products

Caged xanthones are a distinctive class of natural compounds primarily isolated from the Garcinia genus. scienceopen.comresearchgate.net These molecules are characterized by a unique and complex 4-oxa-tricyclo[4.3.1.03,7]dec-2-one caged architecture fused to a xanthone (B1684191) backbone. scienceopen.comnih.gov This intricate structure is believed to be crucial for their significant biological activities. nih.govrsc.org Historically, plants from the Garcinia species have been utilized in traditional medicine for treating a variety of ailments, including ulcers, wounds, and dysentery. scienceopen.com Modern phytochemical research has identified that the therapeutic potential of these plants can be largely attributed to their rich content of polyphenols, flavonoids, and particularly, caged xanthones. scienceopen.com

Since the first isolation of morellin in 1937, researchers have identified nearly 200 caged xanthones, with the majority sourced from Garcinia species and a few from Cratoxylum plants. scienceopen.com These compounds have garnered intense interest within the scientific community due to their versatile pharmacological properties, which include anticancer, antiviral, antibacterial, and neurotrophic activities. scienceopen.com The potent bioactivities of caged xanthones have made them a focal point of natural product chemistry and drug discovery efforts. scienceopen.comresearchgate.net

Contextualization of Isogambogenin within the Caged Xanthone Family

This compound is a prominent member of the caged xanthone family, isolated from the resin of Garcinia hanburyi. nih.govresearchgate.net It shares the characteristic caged scaffold of this class of compounds. nih.govnih.gov The structural diversity within the caged xanthone family arises from modifications on the B and D rings of the scaffold, such as additional cyclization and various side-chain substitutions. scienceopen.com this compound, along with other well-known caged xanthones like gambogic acid, gambogenin, and desoxygambogenin, has been the subject of numerous studies to elucidate its chemical structure and biological properties. scienceopen.comresearchgate.net

Significance of this compound in Contemporary Natural Product Research

The unique structure and potent biological activities of caged xanthones, including this compound, have established them as important subjects in contemporary natural product research. rsc.org Gambogic acid, the most representative compound of this family, has even advanced to phase II clinical trials for the treatment of lung cancer, highlighting the therapeutic potential of this class of molecules. scienceopen.com Research into this compound and its counterparts is driven by their demonstrated cytotoxicity against various cancer cell lines, often at low micromolar concentrations. scienceopen.comrsc.org Furthermore, studies have indicated that these compounds can overcome mechanisms of multidrug resistance in cancer cells, representing a promising new pharmacophore for oncology. rsc.org The ongoing investigation into this compound and other caged xanthones continues to unveil their multifaceted pharmacological profiles, solidifying their importance in the quest for novel therapeutic agents.

Structure

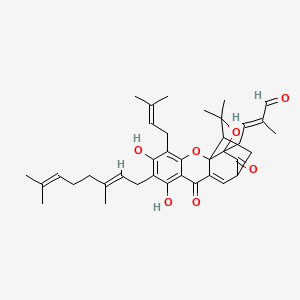

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O7/c1-21(2)10-9-11-23(5)13-15-26-31(40)27(14-12-22(3)4)34-30(32(26)41)33(42)28-18-25-19-29-36(7,8)45-37(35(25)43,38(28,29)44-34)17-16-24(6)20-39/h10,12-13,16,18,20,25,29,40-41H,9,11,14-15,17,19H2,1-8H3/b23-13+,24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPSMUUXSFJTAR-OENTUMBLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C=O)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C=O)CC=C(C)C)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Sources and Isolation Methodologies of Isogambogenin

Primary Botanical Sources of Isogambogenin

This compound is a naturally occurring phenolic compound primarily found within the plant kingdom, specifically within the genus Garcinia. wikipedia.org This genus is a rich source of a variety of xanthones and benzophenones, which have garnered significant scientific interest. researchgate.net

The genus Garcinia is well-documented as a producer of a diverse array of caged polyprenylated xanthones, including this compound. mdpi.comscienceopen.com These compounds are characterized by a unique molecular structure featuring a tricyclic cage motif derived from the C-ring of an allylated xanthone (B1684191). researchgate.net While numerous Garcinia species contribute to the rich chemistry of this genus, Garcinia hanburyi stands out as a principal source of this compound. wikipedia.orgnih.govwikipedia.org

Specific Occurrence in Garcinia hanburyi Resin and Latex

Garcinia hanburyi, a tree native to Indochina, produces a resinous substance known as gamboge. wikipedia.org This resin, along with the tree's latex, is a particularly concentrated source of cytotoxic xanthones. wikipedia.orgnih.govwikipedia.org this compound has been successfully isolated from both the dried latex and the resin of Garcinia hanburyi. mdpi.comnih.govebi.ac.uk The resin is a complex mixture of numerous compounds, and this compound is one of several structurally related xanthones that have been identified within it. researchgate.netmdpi.com

Advanced Isolation and Purification Techniques for this compound

The extraction and purification of this compound from its natural botanical sources necessitate the use of advanced chemical techniques to separate it from a complex mixture of other similar compounds.

Chromatographic Separation Strategies

Chromatography is a cornerstone technique for the isolation of this compound. bioanalysis-zone.com A common initial step involves the extraction of the powdered resin of Garcinia hanburyi with a solvent such as acetone. mdpi.com The resulting extract is then subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. mdpi.com A gradient elution system, for example, with a mixture of petroleum ether and acetone, is employed to separate the components into different fractions. mdpi.com

Further purification of these fractions is typically achieved through additional chromatographic methods. mdpi.com Reversed-phase C-18 chromatography is another key technique used to isolate and purify this compound from the complex mixture of xanthones present in the initial fractions. mdpi.com High-performance liquid chromatography (HPLC) is recognized as a highly effective technique for the separation, identification, and quantification of xanthones like this compound. researchgate.netnih.gov Specifically, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has been shown to be a rapid and efficient method for separating and identifying caged xanthones from Garcinia hanburyi resin. nih.gov

Integration of Spectroscopic Analysis in Isolation Protocols

Spectroscopic analysis is an indispensable tool used in conjunction with isolation techniques to confirm the identity and structure of the purified compounds. nih.govyoutube.com Following the separation of this compound through chromatography, its structure is elucidated and confirmed through detailed spectroscopic analysis. nih.govebi.ac.ukidexlab.com

The primary spectroscopic methods employed for the structural determination of this compound and other related xanthones include:

Mass Spectrometry (MS) : This technique helps in determining the molecular weight and elemental composition of the compound. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for elucidating its complex caged structure. mdpi.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy is also used to help identify the xanthone core structure. mdpi.com

Chemical Structure and Classification of Isogambogenin

Architectural Features of Isogambogenin as a Xanthone (B1684191) Compound

This compound is classified as a xanthone, a group of naturally occurring organic compounds characterized by a tricyclic aromatic structure, specifically a xanthen-9-one core taylorandfrancis.comchemfaces.combic.ac.cnmdpi.com. The molecular formula of this compound is C38H46O7, with a molecular weight of 614.8 g/mol chemfaces.combic.ac.cnbiocrick.com. Its CAS Registry Number is 173938-23-3 chemfaces.combic.ac.cnbiocrick.com. As a xanthone derivative, it shares the fundamental oxygenated heterocyclic ketone structure, with variations arising from substituents such as hydroxyl groups, methoxy (B1213986) groups, and prenyl chains taylorandfrancis.comresearchgate.netfrontiersin.org.

The Core 4-Oxa-Tricyclo[4.3.1.03,7]Dec-8-en-2-one Scaffold and its Significance

A defining feature of this compound and many related compounds from the Garcinia genus is the presence of a distinctive "caged" scaffold. This scaffold is chemically described as the 4-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one system scienceopen.comthieme-connect.comnih.govtandfonline.comresearchgate.netresearchgate.net. This complex tricyclic structure, which incorporates a highly substituted tetrahydrofuran (B95107) ring with three quaternary carbon centers, is crucial for the characteristic architecture of these "caged" xanthones scienceopen.comnih.govresearchgate.net. The presence of this specific scaffold is a key identifier for this class of natural products and is considered significant for their biological activities nih.govtandfonline.comresearchgate.nettandfonline.com.

Structural Relationships to Other Caged Polyprenylated Xanthones

This compound exists within a broader family of structurally related compounds, particularly those derived from Garcinia species and often sharing the caged polyprenylated xanthone framework.

Comparative Analysis with Gambogic Acid and its Analogues

Gambogic Acid (GA) is perhaps the most well-known and extensively studied caged polyprenylated xanthone, also isolated from Garcinia hanburyi mdpi.comnih.govwikipedia.orgscienceopen.comthieme-connect.comnih.govnih.govmdpi.comtandfonline.comresearchgate.nettandfonline.comacs.orgnih.govnih.govsemanticscholar.org. This compound is considered a structural analogue of Gambogic Acid, sharing the fundamental caged polyprenylated xanthone skeleton mdpi.comnih.govresearchgate.net. Other related compounds that share structural similarities with this compound and Gambogic Acid include Gambogenic Acid, Morellic Acid, and Gambogenin, among others mdpi.comnih.govwikipedia.orgnih.govtandfonline.comresearchgate.nettandfonline.comsemanticscholar.orgebi.ac.uk. These compounds typically differ in the number and position of prenyl substituents or minor modifications to the core structure, but they all feature the characteristic caged scaffold scienceopen.comnih.govnih.govresearchgate.net.

This compound within the Spectrum of Garcinia-Derived Xanthones

The genus Garcinia is a rich source of diverse xanthone compounds, with over 60 identified from Garcinia mangostana alone, and numerous others from species like Garcinia hanburyi nih.govwikipedia.orgmdpi.comresearchgate.netfrontiersin.orgmonash.eduacs.orgresearchgate.net. This compound is part of this extensive spectrum of Garcinia-derived xanthones. These compounds often exhibit polyprenylation and can possess the characteristic caged structure, distinguishing them from simpler xanthone derivatives found in other plant families scienceopen.comnih.govtaylorandfrancis.comresearchgate.netfrontiersin.org. The isolation of this compound alongside compounds like gambogin, morellic acid, gambogenic acid, and gambogenin from Garcinia hanburyi highlights its position within this chemically rich genus nih.govwikipedia.orgnih.govtandfonline.comebi.ac.uk.

Compound List

Gambogic Acid (GA)

Gambogenic Acid

Morellic Acid

Gambogenin

Isogambogic Acid

this compound

Proposed Origin from Shikimate and Acetate (B1210297) Pathways

The carbon skeleton of caged Garcinia xanthones, including this compound, is proposed to originate from a combination of two primary metabolic routes: the shikimate and the acetate pathways. nih.govtandfonline.com This mixed biosynthetic origin is a hallmark of xanthones found in higher plants, distinguishing them from those in fungi, which are typically derived entirely from acetate. nih.govmdpi.com

The biosynthesis begins with precursors from carbohydrate metabolism. frontiersin.org Specifically, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway enter the shikimate pathway to produce aromatic amino acids. nih.govslideshare.netgacbe.ac.in This pathway leads to the formation of key intermediates like shikimic acid and ultimately chorismate. nih.gov For the xanthone backbone, the shikimate pathway provides what will become ring C. nih.gov An intermediate derived from this pathway, such as protocatechuic acid, is activated with coenzyme A. nih.gov

This activated acid then undergoes condensation with three molecules of malonyl-CoA, which are derived from the acetate pathway . nih.gov This series of reactions builds the foundation for what will become ring A of the xanthone core. nih.gov An intramolecular Claisen condensation follows, leading to the formation of a benzophenone (B1666685) intermediate. nih.gov This benzophenone is a critical branch point, from which the biosynthesis of various related natural products can diverge. nih.gov The final step in forming the fundamental xanthone tricycle is a phenolic coupling reaction of the benzophenone intermediate. nih.gov

| Pathway | Precursor(s) | Contribution to Xanthone Core |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate | Ring C |

| Acetate Pathway | Malonyl-CoA | Ring A |

Key Mechanistic Steps in Caged Xanthone Biosynthesis

The transformation of a simple, planar xanthone into the intricate three-dimensional caged structure is proposed to occur through a sophisticated cascade of reactions. This biosynthetic hypothesis, first put forward by Quillinan and Scheinmann in 1971, has been supported by subsequent biomimetic synthesis studies. tandfonline.comtandfonline.compnas.org The central events in this transformation are a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.govtandfonline.com

Following the formation of the xanthone core, key prenyl groups are attached to the molecule. The critical step for initiating the cage formation is a Claisen rearrangement of an allyloxy-substituted xanthone. nih.govpnas.org This pericyclic reaction involves the tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl ether. In the context of caged xanthone biosynthesis, this rearrangement can be complex. For instance, in precursors with multiple potential rearrangement sites, the reaction may not be highly regioselective, leading to different intermediates and potentially different caged scaffolds (regular vs. neo caged structures). tandfonline.comtandfonline.comnih.gov Laboratory studies have shown that heating an appropriate allyl ether of a xanthone can induce the Claisen rearrangement, shifting the allyl group from an oxygen atom to a carbon atom on the aromatic ring, thereby forming a dienone intermediate that is primed for the subsequent cyclization. nih.govnih.gov The reversibility of the Claisen rearrangement has also been noted in experimental settings. nih.gov

The dienone intermediate generated from the Claisen rearrangement possesses the ideal geometry to undergo an intramolecular Diels-Alder reaction. nih.gov This powerful [4+2] cycloaddition reaction is responsible for constructing the signature 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one caged scaffold. pnas.org The diene on one part of the rearranged molecule reacts with a double bond (the dienophile) on another part of the same molecule to form the complex, bridged ring system. nih.govmdpi.com Mass spectrometry studies showing a retro-Diels-Alder fragmentation pattern for several natural caged xanthones provide additional evidence supporting this proposed biosynthetic step. nih.gov Synthetic efforts have successfully mimicked this tandem Claisen/Diels-Alder sequence, allowing for the laboratory synthesis of the caged motif and providing strong support for the proposed biosynthetic pathway. nih.govnih.govmdpi.com The efficiency and selectivity of this reaction cascade can be influenced by factors such as solvent polarity, with studies showing dramatic acceleration in polar solvents like a methanol/water mixture. nih.gov

| Reaction Step | Description | Key Transformation |

| Claisen Rearrangement | A tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl phenyl ether. | Moves the allyl group from an oxygen to a carbon, forming a key dienone intermediate. |

| Intramolecular Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile within the same molecule. | Forms the characteristic polycyclic caged structure from the dienone intermediate. |

Conclusion

Isogambogenin, as a member of the caged xanthone (B1684191) family, represents a fascinating and highly promising area of natural product research. Its complex chemical structure is intrinsically linked to a diverse range of potent biological activities, most notably its anticancer effects. The mechanisms underlying its cytotoxicity, primarily through the induction of apoptosis, offer valuable insights for the development of novel oncologic therapies. Furthermore, the emerging evidence for its potential neuroprotective and anti-inflammatory properties opens up new avenues for therapeutic exploration. While the chemical synthesis of this compound remains a formidable challenge, ongoing efforts in this area, coupled with the synthesis of novel derivatives, will undoubtedly deepen our understanding of its structure-activity relationships and pave the way for the development of new and effective therapeutic agents. The continued investigation of this compound and its caged xanthone counterparts holds significant promise for addressing a variety of human diseases.

Synthetic Chemistry and Chemical Derivatization of Isogambogenin Analogues

Approaches to the Total Synthesis of the Caged Xanthone (B1684191) Pharmacophore

The construction of the unique caged xanthone core, the defining feature of isogambogenin and its relatives, has been a significant challenge for synthetic chemists. Research has led to the development of several strategic approaches to assemble this complex three-dimensional structure. The synthetic efforts are primarily dominated by two general strategies for forging the caged motif. nih.gov

One prominent biomimetic approach involves a tandem Claisen/Diels-Alder reaction cascade. escholarship.orgrsc.org This strategy mimics the proposed biosynthetic pathway of these natural products. nih.gov It typically begins with a suitably substituted xanthone precursor which is prenylated. Upon heating, this precursor undergoes a Claisen rearrangement to form an ortho-prenylated phenol (B47542), which then participates in an intramolecular [4+2] Diels-Alder cycloaddition to construct the caged ring system. rsc.orgnih.gov This cascade has proven effective for accessing various caged analogues and has been instrumental in producing the core structure of compounds like forbesione (B1256395) and other model systems. escholarship.orgresearchgate.net The efficiency of this reaction can be influenced by factors such as temperature, solvent, and the use of Lewis acid catalysts, with lanthanide(III) complexes showing notable efficacy. escholarship.org

A second major strategy for building the caged pharmacophore is a sequence involving a Wessely oxidation followed by an intramolecular Diels-Alder reaction. nih.govresearchgate.net In this method, a phenol precursor is treated with an oxidizing agent like lead tetraacetate to form a 2,4-cyclohexadienone (B14708032) intermediate. Subsequent heating triggers an intramolecular Diels-Alder cycloaddition to yield the caged structure. nih.gov This approach has been successfully applied to generate the tricyclic core found in Garcinia natural products. researchgate.net

| Synthetic Strategy | Key Reactions | Precursors | References |

| Biomimetic Cascade | Claisen Rearrangement / Diels-Alder Cycloaddition | Prenylated Xanthones | nih.govescholarship.orgrsc.org |

| Oxidation/Cycloaddition | Wessely Oxidation / Diels-Alder Cycloaddition | Phenols, Xanthenes | nih.govresearchgate.net |

Strategies for Chemical Modification and Analogue Generation

To explore the structure-activity relationships (SAR) and optimize the therapeutic potential of the caged xanthone scaffold, extensive efforts have been directed towards the chemical modification of natural products like gambogic acid, a close structural relative of this compound. These modifications have targeted various parts of the molecule, including oxidative derivatization and alterations to the B-ring.

Oxidative Derivatization

Oxidative modification of the caged xanthone structure has been explored as a means to generate new analogues with potentially enhanced or altered biological activity. nih.gov The complex structure of these molecules offers several sites susceptible to oxidation.

One study detailed the synthesis of eleven oxidized derivatives of gambogic acid. nih.gov These modifications led to compounds that exhibited significant inhibitory effects against a panel of human cancer cell lines, including A549 (lung), Bel-7402 (liver), BGC-823 (stomach), HT-29 (colon), and SKOV-3 (ovary). Notably, the derivative 9-hydroxy-6-methoxy-gambogic acid methyl ester was identified as a potential lead compound for developing new anticancer drugs. This research underscores that strategic oxidative modifications can be a fruitful avenue for improving the antitumor properties of the caged xanthone pharmacophore. nih.gov Another synthesized oxidative analogue of gambogic acid also demonstrated potent antitumor activity by inducing apoptosis in HepG2 cells. nih.gov

B-Ring Modification

The B-ring of the xanthone core has been identified as a viable site for chemical modification to probe its role in bioactivity. researchgate.net Previous studies suggested that the planar B-ring is essential for the antitumor activity of these compounds. researchgate.net To further investigate this, new series of B-ring modified analogues have been synthesized, often employing the Claisen/Diels-Alder cascade reaction. researchgate.net

Structure-activity relationship analysis of these analogues revealed several key insights:

C1 Position: The nature of the substituent group at the C1 position of the B-ring has a significant effect on the compound's potency. researchgate.net However, this site is also considered a potential point for modification. mdpi.com

C2, C3, and C4 Positions: Modifications at these positions on the B-ring are generally well-tolerated, with the resulting analogues retaining micromolar levels of inhibition against various cancer cell lines. researchgate.net

Peripheral Groups: The gem-dimethyl groups attached to the core structure are considered essential for maintaining potent anti-tumor activity. researchgate.net

These findings enhance the understanding of the SAR of Garcinia xanthones and guide the design of simplified yet potent analogues. researchgate.net

| Modification Site | Impact on Activity | References |

| B-Ring: C1 | Significant effect on potency | researchgate.net |

| B-Ring: C2, C3, C4 | Modifications are tolerated | researchgate.net |

| Oxidative Modification | Can enhance antitumor effects | nih.gov |

Synthesis of Chiral Derivatives for Enantioselectivity Studies

The caged xanthone structure contains multiple stereocenters, making the synthesis of specific enantiomers a critical aspect of understanding their biological activity. Often, only one enantiomer of a chiral molecule is biologically active. iisc.ac.in The development of methods for the enantioselective synthesis of chiral derivatives allows for detailed enantioselectivity studies, clarifying which spatial arrangement of atoms is responsible for the molecule's therapeutic effects.

While much of the early work focused on racemic or diastereoselective syntheses, significant progress has been made in enantioselective synthesis. The enantioselective total synthesis of a caged xanthone was reported in 2014, highlighting the feasibility of accessing single enantiomers of these complex molecules. scienceopen.com Such syntheses often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. iisc.ac.innih.gov For instance, chiral phosphoric acid catalysts combined with Lewis acids have been used to achieve high enantioselectivity in reactions like the Fischer indolization, demonstrating a strategy known as dynamic kinetic resolution that could be conceptually applied to other complex syntheses. iisc.ac.in The ability to synthesize specific chiral derivatives is crucial for investigating the precise interactions between these compounds and their biological targets.

Development of Libraries for Structure-Activity Relationship Investigations

A cornerstone of modern drug discovery is the use of chemical libraries to systematically explore the structure-activity relationships (SAR) of a given pharmacophore. google.comcollaborativedrug.com This approach involves creating a large, diverse collection of related compounds (a library) and screening them for biological activity. nih.gov

For caged xanthones, large libraries of both natural product derivatives and simplified synthetic analogues have been created. mdpi.com These libraries are designed to probe the importance of different structural features of the molecule. For example, by systematically altering substituents on the xanthone core and evaluating the biological activity of each new compound, researchers can build a detailed map of the pharmacophore, identifying which parts are essential for activity and which can be modified to improve properties like potency or solubility. researchgate.netmdpi.com

The development of these libraries can be achieved through various methods, including:

Combinatorial Libraries: Using techniques that allow for the rapid synthesis of a large number of compounds from a common scaffold and a set of diverse building blocks. google.com

Positional Scanning Libraries: Where mixtures of compounds are synthesized and screened to quickly identify the most effective functional groups at each variable position on the scaffold. nih.gov

Natural Product-Like Libraries: Designing synthetic compounds that mimic the structural complexity and diversity of natural products, which are often rich in sp3-hybridized centers and three-dimensional shapes. mdpi.comspirochem.com

The SAR data generated from these libraries have been instrumental in understanding that the intact, caged BCD ring system is the minimum pharmacophoric motif essential for the activity of compounds like this compound. mdpi.com This knowledge allows for the rational design of new, simplified analogues with improved drug-like properties. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Isogambogenin and Its Analogues

Methodological Framework for SAR Elucidation

The elucidation of the structure-activity relationships for complex natural products like isogambogenin involves a multi-faceted approach that combines synthetic chemistry, biological assays, and computational modeling. solubilityofthings.comnih.gov This framework allows researchers to systematically probe how modifications to the molecular structure affect its interaction with biological targets.

A typical methodological framework includes:

Synthesis of Analogues: Medicinal chemists synthesize a series of analogues by modifying specific functional groups or regions of the parent molecule, this compound. nih.govmdpi.com This can involve altering substituents on the xanthone (B1684191) core or modifying the prenyl chains.

High-Throughput Screening (HTS): These synthesized compounds, along with the parent natural product, are then subjected to high-throughput screening to assess their biological activities against specific targets, such as cancer cell lines or enzymes. solubilityofthings.com

Quantitative SAR (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.org This approach uses statistical methods to derive equations that can predict the activity of new, unsynthesized analogues. nih.gov

Computational Approaches: Techniques like molecular docking and molecular dynamics simulations are employed to visualize and understand the interactions between the compounds and their biological targets at a molecular level. solubilityofthings.comnih.gov

Structural Analysis: Advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the precise three-dimensional structure of the compounds and their complexes with target proteins, which is crucial for validating SAR predictions. acs.org

Impact of Structural Modifications on Biological Potency

Structural modifications to the this compound scaffold can have a significant impact on its biological potency. Studies on related prenylated xanthones have provided valuable insights into which parts of the molecule are crucial for its activity.

Key structural modifications and their effects include:

Prenyl and Geranyl Groups: The presence and nature of prenyl and geranyl side chains are often critical for the cytotoxic activity of xanthones. mdpi.comajchem-a.com For instance, the introduction of a prenyl group to a simple hydroxyxanthone has been shown to dramatically increase its anticancer activity. mdpi.com A subtle change in the prenyl or geranyl motif can significantly affect inhibitory potency. nih.gov

Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core can influence the compound's biological activity. These groups can participate in hydrogen bonding with target proteins, and their modification can alter binding affinity.

Caged Scaffold: The unique caged structure of gambogic acid and its isomers, like this compound, is considered a key pharmacophoric motif. nih.gov This rigid structure likely plays a role in the molecule's ability to bind to its biological targets.

Modifications of the α,β-Unsaturated Carbonyl Group: Reduction of the α,β-unsaturated carbonyl double bond in related chalcone (B49325) structures has been shown to decrease cytotoxicity, indicating its importance for biological activity. researchgate.net

The following table summarizes the impact of various structural modifications on the cytotoxic activity of xanthone analogues.

| Compound/Analogue | Modification | Effect on Cytotoxicity | Cell Lines | Reference |

| α-Mangostin | Diprenylated xanthone | Strong cytotoxicity | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | nih.gov |

| Macluraxanthone | Prenylated pyrano xanthone | Strong cytotoxicity | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | nih.gov |

| 1-Hydroxyxanthone derivative | Introduction of a prenyl group | Dramatically increased anticancer activity | MCF-7 | mdpi.com |

| Xanthone I | Cyclization of prenyl group into a pyran ring | Significantly reduced cytotoxic activity | 4T1 | ajchem-a.com |

| Isoliquiritigenin analogue | Methylation of hydroxyl groups | Marked increase in cytotoxic activity | MCF-7, MDA-MB-231 | researchgate.net |

| Isoliquiritigenin analogue | Glycosylation of hydroxyl groups | Did not improve cytotoxicity | MCF-7, MDA-MB-231 | researchgate.net |

Correlation between Xanthone Scaffold Features and Bioactivity Profiles

The xanthone scaffold, a dibenzo-γ-pyrone core, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov The bioactivity of xanthones like this compound is closely tied to the specific features of this tricyclic system and its substituents.

Key correlations include:

Prenylation and Lipophilicity: The addition of lipophilic prenyl or geranyl groups generally enhances the cytotoxic activity of the xanthone core. mdpi.comajchem-a.com These groups can facilitate the compound's passage through cell membranes and improve its interaction with hydrophobic pockets in target proteins.

Hydroxylation Patterns: The arrangement of hydroxyl groups on the xanthone scaffold can influence its antioxidant and pro-apoptotic activities. Hydroxyl groups can act as hydrogen bond donors and acceptors, which is crucial for binding to enzymes and receptors.

The Caged Structure: In compounds like this compound and gambogic acid, the complex caged structure, a 4-oxa-tricyclo[4.3.1.0(3,7)]dec-2-one system, is identified as a key pharmacophoric scaffold. nih.govnih.gov This rigid conformation is believed to be essential for its potent anticancer effects.

Planarity and Aromaticity: The planar and aromatic nature of the xanthone core allows for π-π stacking interactions with aromatic amino acid residues in target proteins, contributing to binding affinity.

The biological effects of the xanthone core are also linked to its ability to modulate various signaling pathways, including those involved in inflammation and cell proliferation, such as NF-κB and MAPK pathways. mdpi.com

Computational Approaches in Predicting this compound SAR

Computational methods are increasingly used to predict the structure-activity relationships of natural products and their analogues, saving time and resources in the drug discovery process. nih.gov For a complex molecule like this compound, these in silico approaches can provide valuable insights into its potential biological activities and guide the synthesis of more potent derivatives.

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of a series of xanthone derivatives with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of novel, untested compounds. For xanthones, descriptors such as dielectric energy, hydroxyl group count, and LogP have been found to correlate with anticancer activity. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. nih.govmdpi.com It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein interaction over time, assessing the stability of the complex. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds with similar features.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of understanding the SAR of this compound and its analogues, leading to the rational design of new therapeutic agents. researchgate.net

It appears that the chemical compound "this compound" is not directly mentioned in the provided search results concerning its biological activities and molecular mechanisms. The retrieved information primarily focuses on related compounds such as gambogic acid, isomorellinol, and isogambogenic acid, which are noted for their cytotoxic and anticancer properties, often involving apoptosis induction.

Without specific data on this compound, it is not possible to generate a scientifically accurate article adhering strictly to the requested outline and focusing solely on this compound. Therefore, the article cannot be produced as requested.

Biological Activities and Molecular Mechanisms of Isogambogenin

Induction of Apoptosis in Cellular Models

Modulation of Apoptosis Inducing Proteins (AIPs)

Apoptosis, or programmed cell death, is a critical process for maintaining cellular homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. While specific research directly detailing Isogambogenin's interaction with "Apoptosis Inducing Proteins" (AIPs) as a defined class is limited in the provided search results, the broader context of its effects on cellular processes hints at its potential to influence apoptotic pathways. Pro-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bax, Bak, BIM, PUMA, NOXA), play a crucial role in initiating apoptosis by permeabilizing the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases mdpi.comfrontiersin.orgscielo.orgnih.gov. Conversely, anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL, MCL-1) inhibit this process frontiersin.org. Compounds that can modulate the balance between these protein families, either by upregulating pro-apoptotic factors or downregulating anti-apoptotic ones, can effectively induce cancer cell death frontiersin.orgnih.gov. Gambogic acid (GA), a related compound, has been shown to reduce the expression of c-MYC, which in turn downregulates hTERT transcription, contributing to anticancer activity through mechanisms that can involve apoptosis nih.gov. Further investigation is needed to elucidate the precise mechanisms by which this compound might influence specific apoptosis-inducing proteins.

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth, survival, and metastasis openaccessjournals.comfrontiersin.orgmdpi.com. Inhibiting this process is a key strategy in cancer therapy openaccessjournals.commdpi.com. This compound's potential anti-angiogenic properties are suggested by its effects on key cellular processes involved in blood vessel formation.

Inhibition of Endothelial Cell Proliferation and Migration

Endothelial cells (ECs) are the fundamental building blocks of blood vessels. Their proliferation and migration are crucial steps in angiogenesis openaccessjournals.commdpi.commdpi.com. Research on related compounds and general angiogenesis mechanisms indicates that inhibiting these cellular behaviors can effectively suppress new blood vessel formation mdpi.commdpi.comkoreamed.orgcelljournal.orgnih.gov. For instance, compounds like zerumbone (B192701) have demonstrated the ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation and migration in vitro koreamed.org. Similarly, other studies show that inhibiting specific signaling pathways, such as those involving miR-200b, can impair endothelial cell proliferation, migration, and angiogenesis celljournal.org. While direct data on this compound's specific effects on EC proliferation and migration are not detailed in the provided search results, its potential anti-angiogenic role implies such inhibitory activities.

Enzymatic Inhibition and Other Biological Targets

This compound's biological activity extends to the inhibition of specific enzymes, which can have implications for metabolic regulation and cellular aging processes.

α-Glucosidase Inhibitory Activity

α-Glucosidase is an enzyme found in the digestive tract that plays a key role in breaking down complex carbohydrates into glucose mdpi.comjmb.or.kr. Inhibiting α-glucosidase can slow down glucose absorption, thereby helping to manage postprandial hyperglycemia, a critical factor in type 2 diabetes mdpi.comeuropeanreview.org. Several natural compounds exhibit α-glucosidase inhibitory activity mdpi.comjmb.or.kreuropeanreview.orgmdpi.comresearchgate.net. For instance, quercetin (B1663063) and quercetin 3-O-glucoside (Q3G) have shown α-glucosidase inhibitory activity, with quercetin being more effective mdpi.com. Studies on Syzygium species have identified high α-glucosidase inhibitory activity in extracts, with IC50 values reported for S. cumini and S. syzygioides researchgate.net. The mechanism typically involves compounds binding to the enzyme and preventing the hydrolysis of substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) mdpi.comjmb.or.krmdpi.com. While specific data for this compound are not presented, its potential as an α-glucosidase inhibitor aligns with the broader class of phytochemicals investigated for this activity.

Telomerase Inhibition and hTERT mRNA Expression Modulation

Telomerase is a ribonucleoprotein enzyme responsible for maintaining telomere length, which is crucial for cellular immortality and proliferation cdkjournal.comnih.govoncotarget.com. The enzyme is composed of a catalytic subunit, human telomerase reverse transcriptase (hTERT), and an RNA component (hTR) cdkjournal.comnih.govoncotarget.com. Telomerase activity is often upregulated in cancer cells, contributing to their unlimited proliferative potential cdkjournal.comnih.govoncotarget.com. Inhibiting telomerase and modulating hTERT expression are thus significant therapeutic strategies for cancer nih.govcdkjournal.comnih.govoncotarget.com. Gambogic acid (GA), for example, has been shown to significantly reduce telomerase activity and hTERT mRNA expression in human gastric carcinoma cells, correlating with inhibited cell proliferation nih.gov. GA also reduced the expression of c-MYC, an apoptotic gene that modulates hTERT promoter expression, indicating a complex regulatory network nih.gov. Other agents have been developed to target telomerase directly or indirectly by interfering with hTR or hTERT cdkjournal.com. The modulation of hTERT mRNA expression is a direct indicator of telomerase activity and a key target for therapeutic intervention nih.govcdkjournal.comnih.govoncotarget.com.

Influence on Integrin Expression

Integrins are a family of cell surface receptors that play crucial roles in cell-cell and cell-extracellular matrix adhesion, migration, and signaling. Research into the mechanisms of action of caged xanthones has shed light on their interactions with cellular adhesion molecules.

Studies involving gambogic acid, a closely related caged xanthone (B1684191), have demonstrated its potential to influence integrin expression in the context of anti-metastatic activity tandfonline.comtandfonline.comnih.gov. Specifically, gambogic acid has been reported to strongly inhibit the adhesion and migration of highly metastatic mouse melanoma B16-F10 cells both in vitro and in vivo. This inhibitory effect was attributed to the downregulation of α4 integrin expression tandfonline.comtandfonline.comnih.gov. While these findings highlight the impact of gambogic acid on integrin-mediated processes, the provided literature does not detail specific studies on this compound's direct influence on integrin expression levels or function. However, this compound itself has been identified as a cytotoxic compound against various cancer cell lines, including HeLa and HEL cells tandfonline.comtandfonline.com.

Due to the absence of direct experimental data in the provided search results specifically detailing this compound's impact on integrin expression, a data table for this section cannot be populated.

Advanced Analytical Methodologies for Isogambogenin Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of natural products like isogambogenin. Its high resolution and efficiency enable the separation of this compound from other closely related compounds within a sample. nih.gov When coupled with advanced mass spectrometry detectors, HPLC provides comprehensive qualitative and quantitative data.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) Quadrupole Time-of-Flight (QTOF) tandem Mass Spectrometry (MS/MS) stands as a powerful platform for the rapid identification and separation of complex mixtures of phytochemicals. mdpi.comnih.gov This technique offers high resolution, sensitivity, and mass accuracy, which are critical for distinguishing between isomers and identifying unknown compounds. nih.govresearchgate.net

The process begins with the separation of compounds on a UHPLC system, which utilizes columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC. The eluent from the column is then introduced into the ESI source, where molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The QTOF mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with high accuracy, allowing for the determination of the elemental composition.

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion, such as the deprotonated molecule of a target compound, is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that serves as a structural fingerprint, enabling the differentiation of isomers and the confident identification of the compound. researchgate.net While specific studies on this compound using this exact method are not detailed in the provided results, the methodology has been successfully applied to differentiate and identify closely related methylated flavone regioisomers, demonstrating its applicability for compounds like this compound. nih.gov

Table 1: Illustrative UHPLC-ESI-QTOF-MS/MS Parameters for Flavonoid Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., Merck Purospher® STAR RP-18) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient Elution | A time-programmed linear gradient from low to high organic phase (B) nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive nih.gov |

| Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | MS and MS/MS (or product ion scan) |

The combination of High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector and an Electrospray Ionization multi-stage Mass Spectrometry (ESI/MSn) detector provides a robust method for both the qualitative and quantitative analysis of flavonoids. researchgate.netnih.gov This hyphenated technique is widely used for the comprehensive profiling of phenolic compounds in natural product extracts. researchgate.net

Qualitative analysis is achieved through a dual-detection approach. The PDA detector records the UV-Vis spectrum of each compound as it elutes from the HPLC column. This spectrum provides characteristic information about the chromophoric system of the molecule, aiding in its initial classification. Simultaneously, the ESI-MSn detector provides crucial structural information. The mass spectrometer yields the molecular weight of the compound, and by performing successive stages of fragmentation (MSn), detailed insights into the compound's structure, such as the nature and position of substituents, can be obtained. nih.gov

For quantitative analysis, the HPLC-PDA system is typically used. nih.gov A calibration curve is constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak area at a specific wavelength where the compound exhibits maximum absorbance. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. This method, once validated for linearity, accuracy, and precision, allows for the reliable quantification of the target compound. researchgate.net

Table 2: General Workflow for HPLC-PDA-ESI/MSn Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction of compounds from the matrix (e.g., plant material). |

| 2. HPLC Separation | Injection of the extract into an HPLC system with a suitable column and mobile phase to separate the components. |

| 3. PDA Detection | As compounds elute, the PDA detector records their UV-Vis spectra for preliminary identification. |

| 4. ESI/MSn Detection | The eluent is directed to the mass spectrometer. MS scans determine the molecular weight, and MSn fragmentation patterns provide detailed structural information for confirmation. |

| 5. Quantification (PDA) | A calibration curve is generated using a reference standard. The concentration in the sample is calculated based on the peak area of the analyte. |

Spectroscopic Techniques in Elucidating this compound Structure

The unambiguous determination of the chemical structure of a natural product like this compound relies on the integration of data from various spectroscopic techniques. taylorandfrancis.comegyankosh.ac.in While chromatography-mass spectrometry methods are excellent for identification within a mixture, the complete structural elucidation of a pure, isolated compound requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. jchps.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structure elucidation. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for establishing the connectivity between atoms, allowing for the complete assembly of the molecular skeleton and the determination of the relative positions of functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The fragmentation pattern observed in MS/MS experiments offers corroborating evidence for the proposed structure by revealing stable substructures. jchps.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. youtube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds (e.g., O-H, C=O, C-O, C=C). This information is vital for confirming the presence of hydroxyl, carbonyl, and other characteristic groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and the extent of conjugation in the molecule. youtube.com The wavelength of maximum absorption (λmax) is indicative of the chromophore system present, which is characteristic of the flavonoid scaffold. egyankosh.ac.in

By combining the structural fragments and connectivity information from these techniques, the complete and unambiguous chemical structure of this compound can be elucidated. taylorandfrancis.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Perspectives and Research Imperatives for Isogambogenin

Addressing Mechanistic Delineation Gaps in Isogambogenin Biology

There is a notable absence of published studies detailing the molecular mechanisms of this compound. The specific cellular targets, signaling pathways, and molecular interactions of this compound are yet to be elucidated. Future foundational research would need to address these fundamental gaps in understanding its biological activity.

Exploration of Novel Biological Activities Beyond Current Scope

The full spectrum of this compound's biological activities is currently unknown. While initial interest may be predicated on its structural class, dedicated screening and bioactivity assays are required to uncover any potential therapeutic effects. Without this foundational research, any discussion of novel activities remains speculative.

Optimization of this compound Analogues for Enhanced Therapeutic Potential

The development and optimization of analogues are crucial steps in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. However, in the case of this compound, the parent compound's biological activity profile has not been sufficiently characterized to guide a rational drug design program for the synthesis of analogues.

Integration of Advanced Methodologies in this compound Research

Modern research methodologies, including high-throughput screening, 'omics' technologies (genomics, proteomics, metabolomics), and computational modeling, are powerful tools for elucidating the activities of natural compounds. The application of these advanced techniques to the study of this compound is contingent on the initiation of a dedicated research program.

Q & A

Q. What steps ensure the reproducibility of this compound research in independent labs?

- Answer :

- Provide detailed synthetic protocols (e.g., solvent ratios, reaction times) in supplementary materials.

- Deposit raw spectral data in public repositories (e.g., Zenodo).

- Follow ARRIVE guidelines for preclinical studies, including randomization and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.